molecular formula C11H18N2O3 B13506220 Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B13506220
M. Wt: 226.27 g/mol
InChI Key: NXXRTKYDVVSARO-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with methanol in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oxo derivatives of the azetidine ring.

    Reduction: Primary amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-11(5-12,7-13)8-15-4/h6-8H2,1-4H3

InChI Key

NXXRTKYDVVSARO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COC)C#N

Origin of Product

United States

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